![molecular formula C17H19N7O B2444865 1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone CAS No. 842104-34-1](/img/structure/B2444865.png)

1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

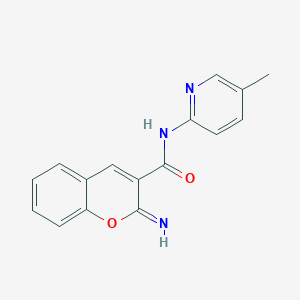

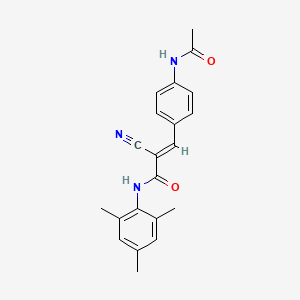

1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone, also known as BCTP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a small molecule featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of various novel derivatives, including pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine, which exhibit potential against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

- One-Pot Synthesis Methodology : It's involved in one-pot synthesis methods for creating dihydropyrimidinone derivatives, showcasing efficient and simple synthetic routes (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Biological Activities

- Antimicrobial Properties : Some derivatives synthesized using this compound have shown moderate antimicrobial properties against specific bacterial and fungal species (Abdel‐Aziz et al., 2008).

- Antiviral Potential : Derivatives of this compound have been studied for their potential as non-nucleoside reverse transcriptase inhibitors, with a focus on anti-HIV activity (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

- Potential Antipsychotic Agents : Certain derivatives demonstrate binding affinities to dopamine and serotonin receptors, suggesting potential as atypical antipsychotic agents (Norman, Rigdon, Navas, & Cooper, 1994).

Chemical Characterization and Synthesis

- Characterization of Derivatives : This compound is pivotal in the chemical characterization and synthesis of various heterocyclic systems, contributing significantly to the development of new chemical entities (Mabkhot, Al-Majid, & Alamary, 2011).

- Utility in Synthesis of Heterocyclic Systems : It serves as a key component in the synthesis of diverse heterocyclic systems, aiding in the expansion of chemical compound libraries (Mahmoud & El-Shahawi, 2008).

Pharmacological Applications

- Antihypertensive Potential : Some triazolopyrimidine derivatives, which involve the use of this compound, have shown promise as antihypertensive agents in preliminary studies (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

- Analgesic Efficacy : Derivatives incorporating this compound have been evaluated for their analgesic efficacy, demonstrating potential in pain management (Savelon et al., 1998).

作用機序

Target of Action

The compound “1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone” belongs to the class of triazolopyrimidines . Triazolopyrimidines have been found to inhibit cyclin-dependent kinases (CDKs), which are a family of protein kinases that regulate the cell cycle . Therefore, it’s possible that this compound might also target CDKs or similar proteins.

Mode of Action

If this compound does indeed target CDKs, it would likely bind to these enzymes and inhibit their activity, thereby disrupting the cell cycle and potentially leading to cell death . .

Biochemical Pathways

The inhibition of CDKs would affect the cell cycle, a fundamental biochemical pathway in all living cells. This could have downstream effects on processes such as DNA replication, mitosis, and apoptosis .

Result of Action

The result of this compound’s action would likely depend on its specific targets and mode of action. If it does inhibit CDKs, it could potentially have anti-proliferative or cytotoxic effects, particularly on rapidly dividing cells .

特性

IUPAC Name |

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O/c1-13(25)22-7-9-23(10-8-22)16-15-17(19-12-18-16)24(21-20-15)11-14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHJYJKOXWMQCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2444782.png)

![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2444787.png)

![(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2444798.png)

![Ethyl 2-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2444804.png)